ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its complex structure, which includes an indole core substituted with ethoxy and carboxylate groups.
Preparation Methods
The synthesis of ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Ethoxy Group Addition: The ethoxy group is added through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin, a neurotransmitter.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethoxy)-1-ethyl-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-5-19-12(4)17(18(21)23-7-3)14-10-13(8-9-15(14)19)24-11-16(20)22-6-2/h8-10H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIKNWTVKKRCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(=O)OCC)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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